1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-
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Overview
Description
1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C17H10F6O2 and a molecular weight of 360.25 g/mol This compound is characterized by the presence of two trifluoromethylphenyl groups attached to a propanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone group to diols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks trifluoromethyl groups.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains a trifluoromethyl group but differs in the overall structure.
Uniqueness
1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- is unique due to the presence of two trifluoromethylphenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
129700-40-9 |
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Molecular Formula |
C17H10F6O2 |
Molecular Weight |
360.25 g/mol |
IUPAC Name |
1,3-bis[4-(trifluoromethyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C17H10F6O2/c18-16(19,20)12-5-1-10(2-6-12)14(24)9-15(25)11-3-7-13(8-4-11)17(21,22)23/h1-8H,9H2 |
InChI Key |
CSMOSXFQQGTMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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